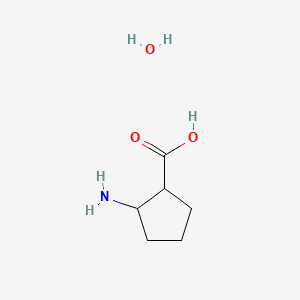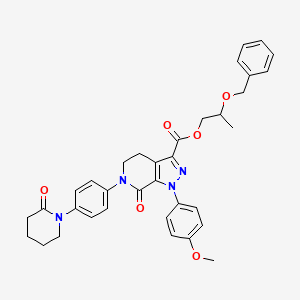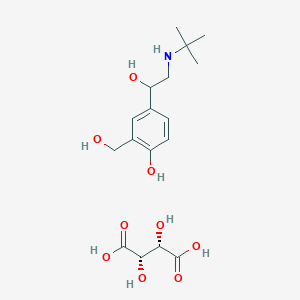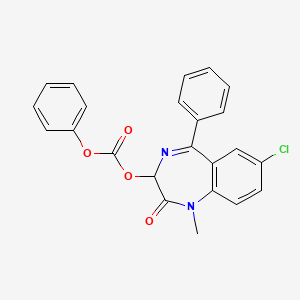
11-Chloro-11-oxoundecyl Methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Chloro-11-oxoundecyl Methanesulfonate is a chemical compound with the molecular formula C12H23ClO4S and a molecular weight of 298.83 g/mol. It is primarily used as an intermediate in the synthesis of plastoquinone derivatives, which are utilized in various biochemical applications, including the interruption of aging processes.
Méthodes De Préparation
The synthesis of 11-Chloro-11-oxoundecyl Methanesulfonate typically involves the reaction of undecyl chloride with methanesulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform or dichloromethane, and a catalyst to facilitate the reaction . The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
11-Chloro-11-oxoundecyl Methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form methanesulfonic acid and the corresponding alcohol.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
11-Chloro-11-oxoundecyl Methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and plastoquinone derivatives.
Biology: The compound is utilized in studies related to cellular aging and the interruption of aging processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anti-aging treatments.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 11-Chloro-11-oxoundecyl Methanesulfonate involves its role as an alkylating agent. The methanesulfonate ester group undergoes fission, releasing the alkyl group, which then reacts with nucleophilic sites within the intracellular milieu . This reaction can interfere with cellular processes, such as DNA replication and protein synthesis, leading to its effects on aging and other biological functions .
Comparaison Avec Des Composés Similaires
11-Chloro-11-oxoundecyl Methanesulfonate can be compared with other methanesulfonate esters, such as:
Methyl Methanesulfonate: A well-known alkylating agent used in mutagenesis studies.
Ethyl Methanesulfonate: Another alkylating agent with similar properties but different reactivity and applications.
Butyl Methanesulfonate: Used in various chemical synthesis processes.
Propriétés
Formule moléculaire |
C12H23ClO4S |
|---|---|
Poids moléculaire |
298.83 g/mol |
Nom IUPAC |
(11-chloro-11-oxoundecyl) methanesulfonate |
InChI |
InChI=1S/C12H23ClO4S/c1-18(15,16)17-11-9-7-5-3-2-4-6-8-10-12(13)14/h2-11H2,1H3 |
Clé InChI |
LOWXJBACAHSYQD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCCCCCCCCCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)


![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)







